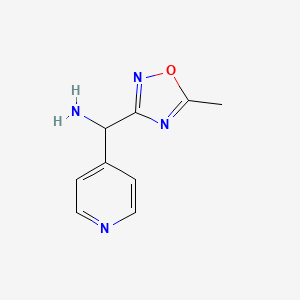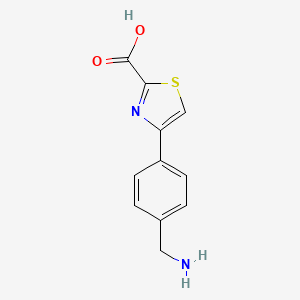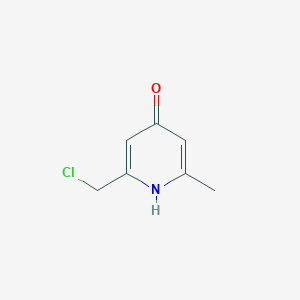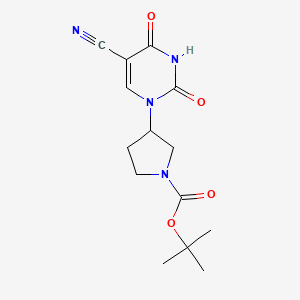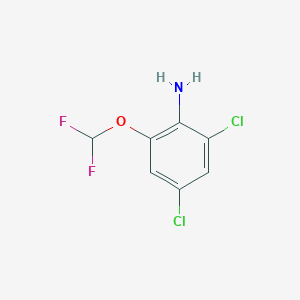
2,4-Dichloro-6-(difluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO. It is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and an aniline group attached to a benzene ring.
Preparation Methods
The synthesis of 2,4-Dichloro-6-(difluoromethoxy)aniline typically involves the halogenation and subsequent amination of suitable precursor compounds. One common method involves the use of 4-chlorotrifluoromethyl benzene as the starting material. This compound undergoes halogenation to introduce chlorine atoms at specific positions on the benzene ring, followed by an amination reaction to introduce the aniline group . The reaction conditions often include the use of powdered iron and anhydrous ferric chloride as catalysts, with concentrated sulfuric acid-dried chlorine as the halogenating agent .
Chemical Reactions Analysis
2,4-Dichloro-6-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The methoxy group can undergo hydrolysis to form the corresponding phenol derivative.
Scientific Research Applications
2,4-Dichloro-6-(difluoromethoxy)aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity and ability to interact with various molecular targets.
Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.
Industrial Applications: The compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichloro-6-(difluoromethoxy)aniline can be compared with other similar compounds, such as:
2,6-Dichloro-4-(trifluoromethoxy)aniline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
2,6-Dichloro-4-(trifluoromethyl)aniline:
4-(Difluoromethoxy)aniline:
These comparisons highlight the unique features of this compound, such as its specific halogenation pattern and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2,4-dichloro-6-(difluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFHWOYOEDQQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
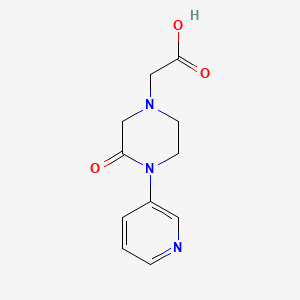
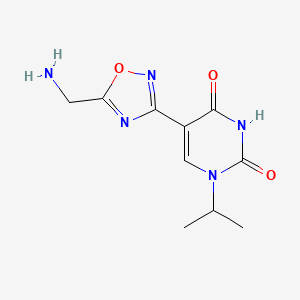
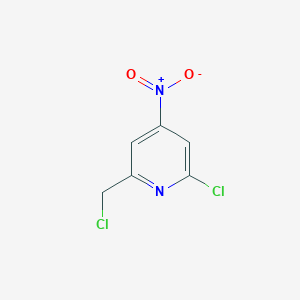


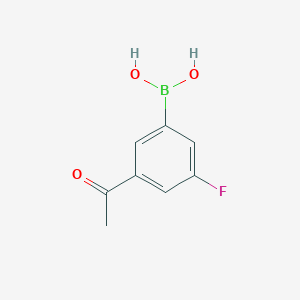

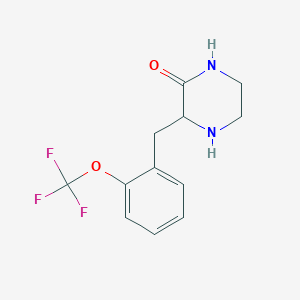
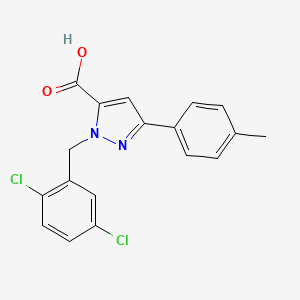
![(1'S,4R,4'R,9'R,10'R,13'S)-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B14862922.png)
